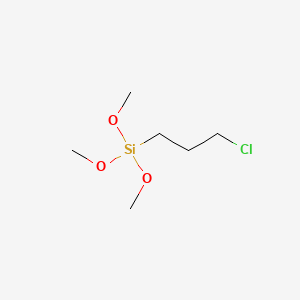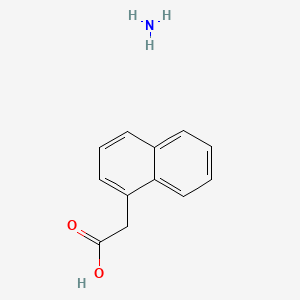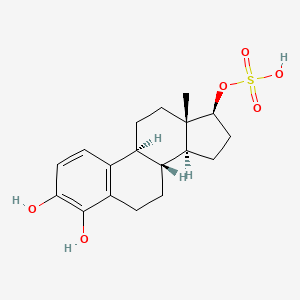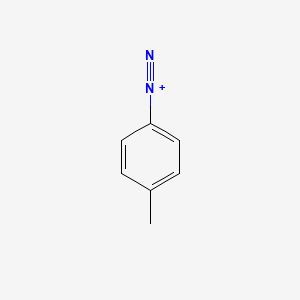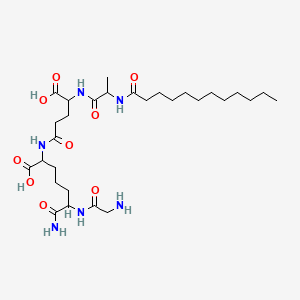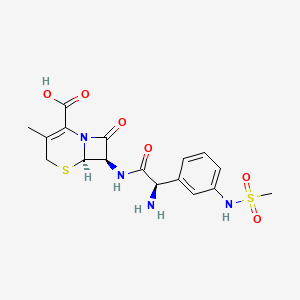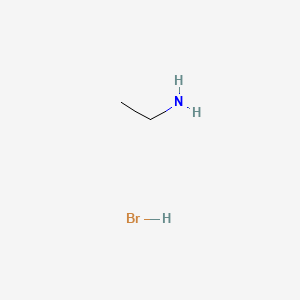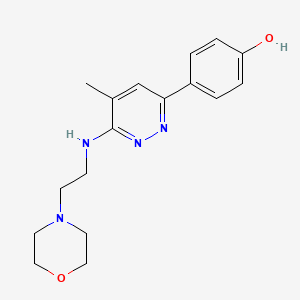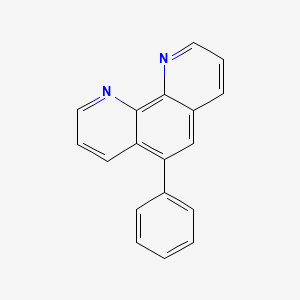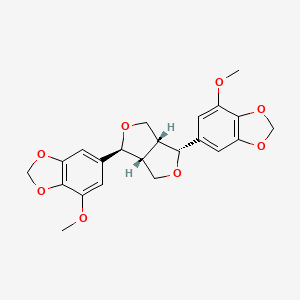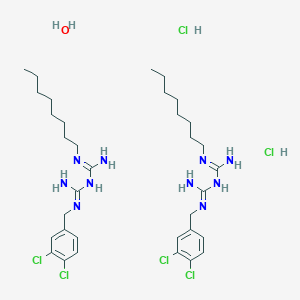
4-乙炔基甲苯
概述
描述
4-Ethynyltoluene, also known as 1-ethynyl-4-methylbenzene, is an organic compound with the molecular formula C9H8. It is a member of the toluenes family and is characterized by the presence of an ethynyl group attached to the para position of the toluene ring. This compound is a clear, pale yellow liquid with a boiling point of approximately 168-170°C and a density of 0.916 g/mL at 25°C .
科学研究应用
4-Ethynyltoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including polyaryl alkynes, polyaryl diynes, and aryl-alkynes conjugated macromolecules.
Biology and Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
安全和危害
4-Ethynyltoluene is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Relevant Papers
One relevant paper is “Crystal engineering with p-substituted 4 … - RSC Publishing” which discusses the crystal structures of several para-substituted ethynylbenzene derivatives, including 4-Ethynyltoluene .
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethynyltoluene can be synthesized through various methods. One common method involves the reaction of p-toluene ethynyl bromide with cesium carbonate in dimethyl sulfoxide. The reaction is carried out in a sealed tube reactor at 95°C for 15 hours. After the reaction is complete, the mixture is extracted with ether, and the crude product is purified by column chromatography using petroleum ether as the eluent. This method yields 4-ethynyltoluene as a colorless liquid with a high yield of 93% .
Industrial Production Methods: Industrial production of 4-ethynyltoluene typically involves the alkylation of toluene with ethylene in the presence of a Lewis acid catalyst, such as aluminum trichloride. This process results in the formation of ethyltoluenes, which can then be further processed to obtain 4-ethynyltoluene .
化学反应分析
Types of Reactions: 4-Ethynyltoluene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds such as AlN2C2, leading to the formation of bis(bicyclic) products.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution Reactions: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the ethynyl group.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve the use of metal catalysts and specific reaction conditions to facilitate the formation of complex cyclic structures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution Reactions: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Cycloaddition Products: Bis(bicyclic) compounds.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of 4-ethynyltoluene
作用机制
The mechanism of action of 4-ethynyltoluene involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo cycloaddition reactions, forming complex cyclic structures that are useful in the synthesis of advanced materials.
相似化合物的比较
4-Ethynyltoluene can be compared with other similar compounds, such as:
Phenylacetylene: Similar in structure but lacks the methyl group on the aromatic ring.
4-Ethynylanisole: Contains a methoxy group instead of a methyl group.
4-Ethynyl-α,α,α-trifluorotoluene: Contains trifluoromethyl groups instead of a single methyl group
Uniqueness: 4-Ethynyltoluene is unique due to the presence of both the ethynyl and methyl groups, which provide distinct reactivity and properties compared to other similar compounds. This combination allows for a wide range of chemical transformations and applications in various fields .
属性
IUPAC Name |
1-ethynyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZVOXHGCKKOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34807-69-7 | |
| Record name | Benzene, 1-ethynyl-4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34807-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30227420 | |
| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-97-2 | |
| Record name | 4-Methylphenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene, p-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-ethynyltoluene?
A1: 4-Ethynyltoluene has the molecular formula C9H8 and a molecular weight of 116.16 g/mol.
Q2: How can 4-ethynyltoluene be spectroscopically characterized?
A2: 4-Ethynyltoluene can be characterized using various spectroscopic methods, including: * Infrared (IR) spectroscopy: This technique can identify the characteristic stretching vibrations of the C≡C bond in the alkyne group and the C–H bonds in the aromatic and methyl groups. , * 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: These techniques provide information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their connectivity. , , ,
Q3: What types of reactions can 4-ethynyltoluene participate in as a substrate?
A3: 4-Ethynyltoluene is a versatile building block in organic synthesis, commonly employed in various reactions, including:
- Cycloaddition reactions: It can undergo [3+2] cycloaddition reactions with azides to form triazole rings, a reaction often catalyzed by copper or ruthenium complexes.
- Addition reactions: The alkyne group can undergo additions with various reagents, including halides, pseudo-halides, and thiols.
- Polymerization reactions: 4-Ethynyltoluene can be polymerized to form polyacetylenes, often using transition metal catalysts like rhodium complexes. ,
Q4: Can 4-ethynyltoluene be used in metal-catalyzed reactions?
A5: Yes, 4-ethynyltoluene frequently acts as a substrate in metal-catalyzed reactions: * Rhodium-catalyzed polymerization: It forms polyacetylenes with specific cis-transoid configurations at room temperature. * Gold-catalyzed hydrohydrazination: It reacts with hydrazides to form hydrazones, demonstrating potential in synthesizing bioactive compounds. * Rhodium-catalyzed sulfur addition: It reacts with sulfur to yield thiiranes, useful intermediates in organic synthesis. * [2 + 2 + 1] cyclotrimerization reactions: When combined with rhodium complexes, it participates in forming rhodonocenium complexes.
Q5: Are there computational studies on 4-ethynyltoluene's reactivity?
A6: Yes, DFT studies have been conducted to elucidate reaction mechanisms involving 4-ethynyltoluene. For example, in gold-catalyzed hydrohydrazination, DFT calculations revealed the favored reaction pathway and the role of intermolecular interactions.
Q6: What is the role of intermolecular interactions in the crystal structure of 4-ethynyltoluene?
A7: The crystal structure of 4-ethynyltoluene exhibits weak C–H⋯π(benzene) interactions, influencing its solid-state packing. Interestingly, related para-substituted ethynylbenzene derivatives exhibit varied intermolecular interactions, including C–H⋯O hydrogen bonds and C–H⋯S interactions, highlighting the potential for crystal engineering based on subtle structural modifications.
Q7: What are the potential applications of 4-ethynyltoluene-based materials?
A8: 4-Ethynyltoluene serves as a precursor to various materials:* Polyacetylenes: These polymers, synthesized using 4-ethynyltoluene, find applications in electronic and optical devices due to their conjugated structures. * Anti-reflective coatings: 4-Ethynyltoluene is used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create highly conformal anti-reflective coatings on substrates with nanoscale features, crucial in microelectronics and optics. * Dithiafulvene oligomers: These oligomers, synthesized through cycloaddition polymerization with 4-ethynyltoluene, exhibit interesting optoelectronic properties due to their extended π-conjugation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

